

Introduction: The Strategic Importance of 3,5-Difluoronitrobenzene

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Compound of Interest

Compound Name: 3,5-Difluoronitrobenzene

Cat. No.: B045260

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3,5-Difluoronitrobenzene is a high-value aromatic compound distinguished by its unique substitution pattern. The presence of two fluorine atoms and a nitro group on the benzene ring imparts specific reactivity and physical characteristics that make it a versatile building block in advanced chemical synthesis.^[1] The strong electron-withdrawing nature of both the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for constructing complex molecules.^[1]

This guide offers a comprehensive exploration of the core physical properties of **3,5-Difluoronitrobenzene**. For researchers, scientists, and drug development professionals, a deep understanding of these properties is not merely academic; it is fundamental to optimizing reaction conditions, ensuring purity, developing stable formulations, and guaranteeing safe handling. From its melting and boiling points that dictate purification strategies to its spectroscopic fingerprint that confirms its identity, these physical parameters are the foundational data upon which successful research and development are built. This document provides not only the data but also the underlying principles and standardized methodologies for their verification, ensuring both scientific integrity and practical applicability.

Core Physicochemical Properties

The physical state and thermal properties of a compound are critical for its handling, purification, and application in synthesis. **3,5-Difluoronitrobenzene** is a light yellow to orange clear liquid at room temperature, a characteristic stemming from its relatively low melting point.^{[1][2]}

Summary of Physical Constants

The following table consolidates the key physical properties of **3,5-Difluoronitrobenzene**, providing a quick reference for laboratory applications.

Property	Value	Source(s)
CAS Number	2265-94-3	[2] [3]
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	[1] [3]
Molecular Weight	159.09 g/mol	[1] [3]
Appearance	Light yellow to orange clear liquid	[2] [4]
Melting Point	17-18 °C	[1] [3]
Boiling Point	176-177 °C (at 760 mmHg)	[1] [3]
Density	1.407 - 1.43 g/mL (at 20-25 °C)	[2] [3]
Refractive Index (n ²⁰ /D)	1.499 - 1.50	[2] [3]
Flash Point	73-74 °C (closed cup)	[2] [3]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data is indispensable for the structural elucidation and purity confirmation of chemical compounds. The combination of NMR, FTIR, and Mass Spectrometry provides a detailed and unambiguous identification of **3,5-Difluoronitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR:** The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. It will feature two distinct signals corresponding to the two types of aromatic protons. The proton at the C2 position will appear as a triplet, split by the two equivalent fluorine atoms at the 3 and 5 positions. The two equivalent protons at the C4 and C6

positions will appear as a doublet of doublets, split by the adjacent fluorine atom and the proton at C2.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants ($^1\text{J}_{\text{C-F}}$), a characteristic feature that aids in signal assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **3,5-Difluoronitrobenzene** is characterized by several key absorption bands:

- N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO_2) are expected in the regions of $1540\text{--}1625\text{ cm}^{-1}$ and $1360\text{--}1400\text{ cm}^{-1}$, respectively.[\[5\]](#)
- C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are typically observed in the $1000\text{--}1300\text{ cm}^{-1}$ region.[\[5\]](#)
- Aromatic C=C Stretching: Absorptions in the $1400\text{--}1600\text{ cm}^{-1}$ range are indicative of the carbon-carbon stretching vibrations within the aromatic ring.[\[6\]](#)
- Aromatic C-H Stretching: The C-H bonds of the benzene ring typically show stretching vibrations just above 3000 cm^{-1} .[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. In electron ionization (EI) mode, the molecular ion peak (M^+) for **3,5-Difluoronitrobenzene** would be observed at $m/z = 159.09$. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group ($-\text{NO}_2$, 46 amu) and the loss of nitric oxide ($-\text{NO}$, 30 amu).[\[7\]](#) Subsequent fragmentation of the resulting $\text{C}_6\text{H}_3\text{F}_2^+$ fragment would also be expected.

Solubility, Safety, and Handling

Solubility Profile

Based on the principle of "like dissolves like," the polarity of **3,5-Difluoronitrobenzene**, an aromatic nitro compound, dictates its solubility. It is generally insoluble in water but is expected to be soluble in a wide range of common organic solvents. Data from analogous compounds like dichloronitrobenzene show good solubility in alcohols (methanol, ethanol), acetone, and ethyl acetate, with solubility increasing with temperature.[\[8\]](#)[\[9\]](#)

- Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF), Acetonitrile
- Chlorinated Solvents: Dichloromethane, Chloroform
- Ethers: Tetrahydrofuran (THF), Diethyl ether
- Alcohols: Ethanol, Methanol

Safety and Handling

Proper handling is crucial due to the compound's hazardous properties. It is a combustible liquid and causes skin and serious eye irritation.[\[1\]](#)

- GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[3\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[\[3\]](#)
- Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[\[2\]](#) Recommended storage is between 2-8 °C in a tightly sealed container.[\[4\]](#)
- In case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[\[2\]](#)

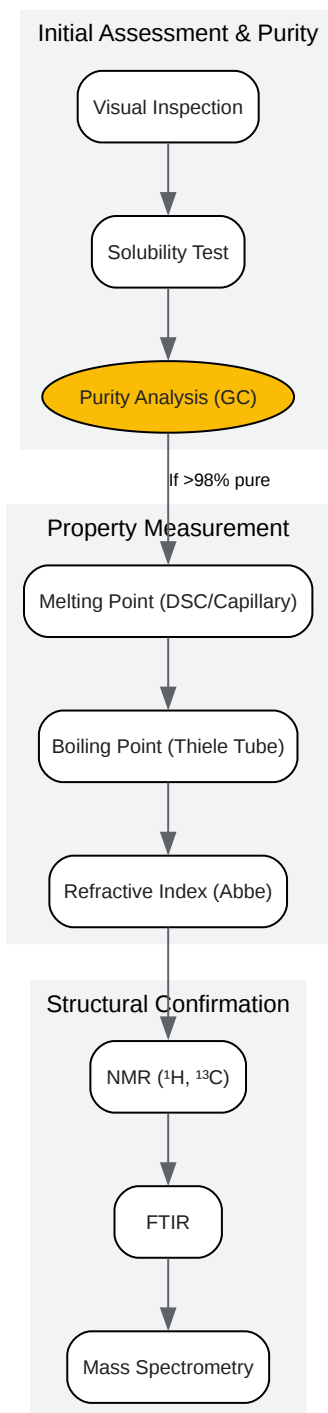
Experimental Determination of Physical Properties: Protocols and Rationale

The trustworthiness of physical data hinges on the use of standardized, validated methodologies. This section details the protocols for determining key physical properties, providing the rationale behind the experimental choices.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the characterization and purity verification of a **3,5-Difluoronitrobenzene** sample.

Figure 1. Experimental Workflow for Physicochemical Characterization

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